molecular formula C21H26N4O3 B2539894 4-morpholino-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide CAS No. 2034579-93-4

4-morpholino-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide

Cat. No.: B2539894
CAS No.: 2034579-93-4
M. Wt: 382.464
InChI Key: GRTJOAGIZVHCMP-UAPYVXQJSA-N
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Description

4-morpholino-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-morpholino-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide typically involves multiple steps, including the formation of the morpholine ring, the attachment of the pyrazine group, and the cyclohexyl group incorporation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-morpholino-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

4-morpholino-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-morpholino-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-morpholino-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide: shares structural similarities with other benzamide derivatives and morpholine-containing compounds.

    Benzamide derivatives: Known for their diverse biological activities.

    Morpholine-containing compounds: Often used in medicinal chemistry for their pharmacological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-morpholin-4-yl-N-(4-pyrazin-2-yloxycyclohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c26-21(16-1-5-18(6-2-16)25-11-13-27-14-12-25)24-17-3-7-19(8-4-17)28-20-15-22-9-10-23-20/h1-2,5-6,9-10,15,17,19H,3-4,7-8,11-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTJOAGIZVHCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=C(C=C2)N3CCOCC3)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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